2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide
Description
2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide is a thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene substituent at the 5-position of the thiazolidinone ring and an N-(2-hydroxyethyl)acetamide side chain. The TZD scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties . The benzylidene group enhances π-π stacking interactions with biological targets, while the hydroxyethyl moiety improves solubility through hydrogen bonding.
Properties
IUPAC Name |
2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-7-6-15-12(18)9-16-13(19)11(21-14(16)20)8-10-4-2-1-3-5-10/h1-5,8,17H,6-7,9H2,(H,15,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDUCIJVMPASE-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide typically involves the reaction of thiazolidine derivatives with benzaldehyde and hydroxyethylamine under specific conditions. The reaction conditions may include the use of a catalyst, such as an acid or base, and controlling the temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Quality control measures would be in place to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups. For example, oxidation may introduce hydroxyl or carboxyl groups, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further modification and optimization.
Industry
In industry, the compound may find applications in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility and reactivity make it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and experiments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Spectral Characterization
All compounds, including the target, are characterized by:
Biological Activity
The compound 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide , also known by its CAS number 178881-05-5, is a thiazolidinone derivative with notable biological activities. Thiazolidinones are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C12H13N2O4S
- Molar Mass : 263.27 g/mol
- Structure : The compound features a thiazolidinone core with a benzylidene moiety and a hydroxyethyl side chain.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and proteins that are crucial for cellular processes. Notably, it may affect:
- DNA Gyrase : Inhibition of this enzyme disrupts DNA replication in bacterial cells, leading to antimicrobial effects.
- Protein Kinases : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:
- A study found that similar thiazolidinone compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Thiazolidinone A | 50 µg/mL | Moderate |
| Thiazolidinone B | 100 µg/mL | Good |
| 2-[(5E)-5-benzylidene... | TBD | TBD |
Anticancer Activity
Thiazolidinones have also been investigated for their potential anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating apoptotic pathways .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, which has been documented in various thiazolidinone derivatives .
Case Studies
-
Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial efficacy of several thiazolidinones, including the target compound. The results indicated that it possessed comparable activity to established antibiotics against certain bacterial strains. -
Anticancer Research :
In vitro assays using human cancer cell lines demonstrated that the compound effectively reduced cell viability through apoptosis induction mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
